KLA peptide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

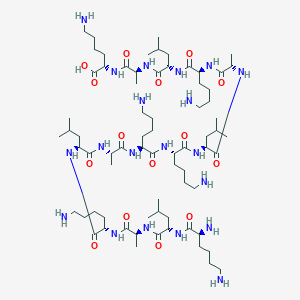

The KLA peptide (sequence: KLAKLAKKLAKLAK) is a pro-apoptotic α-helical peptide designed to disrupt mitochondrial membranes by interacting with their anionic phospholipid components, leading to cytochrome C release and apoptosis . Its amphipathic structure enables membrane permeabilization, but it exhibits poor eukaryotic cell-penetrating ability, requiring conjugation or co-administration with delivery systems for therapeutic efficacy . Key applications include cancer therapy, where KLA is often fused with cell-penetrating peptides (CPPs) or targeted to tumor-associated macrophages (TAMs) .

Preparation Methods

Synthetic Routes and Reaction Conditions: KLA peptide is typically synthesized using solid-phase peptide synthesis (SPPS) methods. The synthesis involves the stepwise addition of amino acids to a resin-bound peptide chain. The 9-fluorenyl-methoxycarbonyl (Fmoc) chemistry is commonly used for this purpose. The crude peptides are then purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes as in laboratory settings but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The peptides are then purified and characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: KLA peptide primarily undergoes reactions that involve its interaction with cellular membranes. These include:

Membrane Disruption: this compound disrupts mitochondrial membranes, leading to the release of cytochrome c and subsequent apoptosis.

Conjugation Reactions: this compound can be conjugated with other peptides or molecules to enhance its cell-penetrating ability and anticancer activity.

Common Reagents and Conditions:

Fmoc-protected amino acids: Used in the synthesis of this compound.

Cleavage Reagents: Trifluoroacetic acid (TFA) is commonly used to cleave the peptide from the resin.

Purification Reagents: Acetonitrile and water are used in RP-HPLC for peptide purification.

Major Products Formed: The primary product formed from the synthesis of this compound is the peptide itself, which can then be further modified or conjugated with other molecules for specific applications .

Scientific Research Applications

Anticancer Applications

KLA peptide has been extensively studied for its anticancer properties. Its low cell-penetrating ability has been a challenge; however, recent advancements have demonstrated its effectiveness when combined with other peptides that enhance cellular uptake.

KLA-iRGD Fusion Peptide

A notable application involves the fusion of KLA with the iRGD peptide, which facilitates tumor-targeted delivery. This combination has shown promising results in inhibiting tumor growth in gastric cancer models. In vivo studies indicated that KLA-iRGD significantly suppressed MKN45 tumor growth without causing toxicity to normal tissues . The mechanism involves iRGD binding to αv integrins on tumor cells, enhancing the internalization of KLA into the cells.

Co-administration with HPRP-A1

Another study explored the co-administration of KLA with HPRP-A1, a membrane-active anticancer peptide. This combination resulted in enhanced apoptosis rates in breast (MCF-7) and lung (A549) cancer cell lines, achieving up to 65% and 45% apoptosis, respectively. The study demonstrated that HPRP-A1 aids KLA in penetrating cancer cells and localizing at mitochondrial membranes .

Case Studies

Mechanism of Action

The mechanism of action of KLA peptide involves its interaction with mitochondrial membranes. The peptide disrupts the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, which are enzymes that play a crucial role in the apoptosis pathway. This results in programmed cell death . The molecular targets of this compound include the mitochondrial membrane and various proteins involved in the apoptosis pathway .

Comparison with Similar Compounds

CPP-Conjugated KLA Peptides

Examples :

- TAT-KLA (BRBP1-TAT-KLA): Combines the HIV-derived TAT CPP with KLA and a brain metastatic breast cancer-targeting peptide (BRBP1). This construct enhances mitochondrial delivery, achieving 50% apoptosis in cancer cells at 10 μM, compared to negligible activity for KLA alone .

- M2pep-KLA: Targets M2 macrophages using the M2pep ligand.

Mechanistic Insights :

- CPPs like TAT improve cellular uptake but may reduce selectivity. For example, TAT-KLA can inadvertently damage normal cells at high concentrations .

- Multivalency (e.g., divalent KLA) increases target engagement and mitochondrial disruption efficiency .

Co-Administered Peptide Systems

HPRP-A1 + KLA :

- HPRP-A1 , an α-helical membrane-active peptide, disrupts cancer cell membranes, facilitating KLA’s mitochondrial entry. Co-administration induced 65% apoptosis in MCF-7 cells (vs. 20% for KLA alone) and reduced tumor volume by 70% in murine models .

- Synergy arises from HPRP-A1’s membrane destabilization, which enhances KLA’s mitochondrial localization and cytochrome C release .

Key Data :

| Compound | Apoptosis Rate (MCF-7) | Tumor Volume Reduction | Selectivity (Cancer vs. Normal Cells) |

|---|---|---|---|

| KLA alone | 20% | <10% | Low |

| HPRP-A1 + KLA | 65% | 70% | High (NIH3T3 viability >95%) |

Targeted Delivery Platforms

Bld-1-KLA :

- A bladder cancer-specific peptide (Bld-1) fused with D-enantiomer KLA (D-KLAKLAK) to resist proteolysis. Bld-1-KLA showed 90% cytotoxicity in bladder cancer cells vs. <10% in non-target cells, demonstrating superior selectivity . MEL-dKLA:

- Targets M2-like TAMs using melittin (MEL) as a ligand. MEL-dKLA induced apoptosis in CD206+ macrophages with minimal effect on M1 macrophages, highlighting its microenvironment-specific activity .

Comparison of Targeting Strategies :

| Platform | Target Cell Type | EC50 (μM) | Selectivity Ratio (Target/Non-Target) |

|---|---|---|---|

| M2pep-KLA | M2 Macrophages | 1.8 | 8.5:1 |

| Bld-1-KLA | Bladder Cancer Cells | 2.5 | 10:1 |

| MEL-dKLA | CD206+ TAMs | 4.2 | 12:1 |

Chemically Modified KLA Derivatives

NCL-Assembled KLA Fragments :

- Fragmented KLA with crypto-thioesters were ligated via native chemical ligation (NCL). Post-NCL, helicity increased by 40%, restoring mitochondrial disruption activity (IC50 = 5 μM vs. >50 μM for fragments) .

ABT-Grafted KLA : - Azaborolo thiazolidine (ABT) crosslinking improved intracellular delivery, achieving 80% apoptosis in HeLa cells at 10 μM, compared to 30% for unmodified KLA .

Critical Analysis of Advantages and Limitations

- KLA Alone: Limited by poor membrane permeability and non-specific toxicity at high doses .

- CPP-Conjugated KLA: Enhanced uptake but risks off-target effects (e.g., TAT-KLA’s toxicity to normal cells) .

- Co-Administration : HPRP-A1 + KLA offers high synergy and safety but requires precise dosing .

- Targeted Systems : Platforms like Bld-1-KLA and MEL-dKLA maximize selectivity but face challenges in scalability and in vivo stability .

Biological Activity

KLA peptide, specifically the sequence (KLAKLAK)2, has garnered significant attention in cancer research due to its pro-apoptotic properties and ability to disrupt mitochondrial membranes. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and recent research findings.

This compound functions primarily by inducing apoptosis in cancer cells through the following mechanisms:

- Mitochondrial Disruption : KLA peptides disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of apoptotic pathways. This mechanism is crucial for its effectiveness against various cancer cell lines .

- Cell Penetration Challenges : Despite its potent activity, this compound has poor cell-penetrating capabilities. To enhance its therapeutic efficacy, researchers have explored coadministration with cell-penetrating peptides (CPPs), such as HPRP-A1, which facilitate KLA's entry into cells .

Research Findings

Recent studies have demonstrated the effectiveness of this compound in various experimental settings:

-

In Vitro Studies :

- A study indicated that coadministration of KLA with HPRP-A1 resulted in an apoptosis rate of 65% in MCF-7 breast cancer cells and 45% in A549 lung cancer cells. The combination significantly inhibited tumor growth without harming normal tissues .

- Another investigation showed that KLA combined with ionizing radiation enhanced apoptosis and reduced cell viability in THP-1 cells, highlighting its potential as a radiosensitizer .

-

In Vivo Studies :

- In animal models, the combination of KLA and HPRP-A1 was shown to reduce tumor volume significantly compared to controls. The treated groups exhibited lower tumor weights and volumes, confirming the peptide's anticancer activity .

- A different approach involved fusing KLA with tumor-targeting peptides like iRGD, which improved tissue penetration and enhanced anticancer effects in vivo .

Data Table: Summary of Key Findings

Case Study 1: KLA and HPRP-A1 Combination Therapy

In a controlled study involving breast cancer models, mice were treated with a combination of KLA and HPRP-A1. The results indicated a marked reduction in tumor size and weight compared to control groups receiving either treatment alone. Immunohistochemical analysis confirmed minimal toxicity to surrounding healthy tissues, suggesting a promising therapeutic strategy for enhancing the efficacy of anticancer peptides .

Case Study 2: Radio-sensitization with KLA

Another study evaluated the effects of combining KLA with gamma-ray radiation on THP-1 cells. The results showed that this combination not only reduced cell viability but also significantly increased apoptosis rates compared to radiation alone. This finding positions KLA as a potential adjunct therapy in radiotherapy protocols for certain cancers .

Q & A

Q. What is the primary mechanism by which KLA peptide induces apoptosis in cancer cells?

Answer: KLA (KLAKLAK)₂ induces apoptosis by disrupting mitochondrial membranes. Upon entering cancer cells, it localizes to mitochondria, triggering cytochrome C release into the cytoplasm, which activates caspase-dependent apoptosis. Fluorescence confocal microscopy using FITC-labeled KLA and Mito-Tracker Red confirms mitochondrial colocalization . Synergy with peptides like HPRP-A1 enhances mitochondrial depolarization and apoptosis rates (up to 65% in MCF-7 cells) .

Q. How can researchers overcome KLA’s poor cell-penetrating ability?

Answer: Co-administration with membrane-active peptides (e.g., HPRP-A1) improves cellular uptake. HPRP-A1 disrupts cancer cell membranes, facilitating KLA internalization. Alternatively, polymer brushes with cationic charges (e.g., arginine-rich chains) enhance penetration by promoting membrane engulfment .

Q. What experimental methods validate mitochondrial localization of KLA?

Answer:

- Confocal microscopy : FITC-labeled KLA is tracked alongside Mito-Tracker Red to visualize colocalization.

- Western blotting : Mitochondrial and cytoplasmic fractions are analyzed for cytochrome C redistribution .

- MitoCapture reagent : Detects mitochondrial depolarization via fluorescence shift (red → green) .

Q. How do researchers assess the synergistic effects of KLA with HPRP-A1?

Answer:

- MTT assays : Measure cytotoxicity (e.g., 125 μM KLA + 4 μM HPRP-A1 reduces MCF-7 viability to 10%) .

- Flow cytometry : Annexin V/PI staining quantifies early/late apoptosis (e.g., 45% apoptosis in A549 cells) .

- Statistical analysis : t-tests compare single vs. co-administered peptide efficacy (P<0.05) .

Q. What in vivo models are used to evaluate KLA’s antitumor efficacy?

Answer: BALB/c nude mice with MCF-7 xenografts are treated with KLA (10 mg/kg) ± HPRP-A1. Tumor volume/weight reductions (vs. controls) and immunohistochemistry (Ki67/TUNEL staining) validate efficacy. Normal tissue toxicity is assessed via H&E staining .

Q. How is cytochrome C release quantified in KLA-treated cells?

Answer:

- Subcellular fractionation : Centrifugation separates mitochondrial/cytoplasmic fractions.

- Western blotting : Antibodies against cytochrome C, COX-IV (mitochondrial marker), and tubulin (cytoplasmic marker) confirm release .

Q. Are there contradictions in the literature regarding KLA’s efficacy as a standalone therapy?

Answer: Yes. While KLA alone shows low cytotoxicity (e.g., 60% MCF-7 viability at 125 μM), its efficacy increases 3–5× when combined with HPRP-A1. This highlights the need for co-delivery strategies .

Q. What strategies improve KLA’s stability and delivery in vivo?

Answer:

- Conjugation with TAT : Enhances cell penetration and retains apoptotic activity .

- ABT grafting : Stabilizes α-helical structures for intracellular delivery .

- Polymer brushes : Boost cationic charge density for membrane interaction .

Q. How do researchers differentiate necrosis and apoptosis in KLA-treated cells?

Answer:

- Annexin V/PI dual staining : Annexin V+ (early apoptosis) vs. PI+ (necrosis/late apoptosis) populations are quantified via flow cytometry .

- MitoCapture assay : Mitochondrial depolarization (green fluorescence) confirms apoptosis .

Q. What controls are essential in experiments testing KLA’s specificity for cancer cells?

Answer:

Properties

Molecular Formula |

C72H138N20O15 |

|---|---|

Molecular Weight |

1524.0 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C72H138N20O15/c1-41(2)37-55(89-63(97)49(79)25-13-19-31-73)68(102)80-45(9)60(94)85-51(27-15-21-33-75)65(99)90-56(38-42(3)4)69(103)81-46(10)59(93)84-50(26-14-20-32-74)64(98)87-53(29-17-23-35-77)67(101)92-58(40-44(7)8)70(104)82-47(11)61(95)86-52(28-16-22-34-76)66(100)91-57(39-43(5)6)71(105)83-48(12)62(96)88-54(72(106)107)30-18-24-36-78/h41-58H,13-40,73-79H2,1-12H3,(H,80,102)(H,81,103)(H,82,104)(H,83,105)(H,84,93)(H,85,94)(H,86,95)(H,87,98)(H,88,96)(H,89,97)(H,90,99)(H,91,100)(H,92,101)(H,106,107)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m0/s1 |

InChI Key |

HJGYUFLSCLNDHT-QIAHVZGYSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.